

Application Notes: Calcium Green-1 AM for Multiphoton Excitation Imaging

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Compound of Interest

Compound Name: Calcium Green 1AM

Cat. No.: B593704

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Introduction

Calcium Green-1 is a high-affinity, visible light-excitable fluorescent indicator for intracellular calcium ($[Ca^{2+}]_i$). It is a non-ratiometric indicator that exhibits a significant increase in fluorescence intensity upon binding to Ca^{2+} .^[1] Its acetoxymethyl (AM) ester form, Calcium Green-1 AM, is cell-permeant, allowing for straightforward loading into a wide variety of cells and tissues. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the active indicator in the cytosol. This property, combined with its favorable spectral characteristics, makes Calcium Green-1 a robust choice for multiphoton (MP) excitation microscopy, enabling deep-tissue imaging of calcium dynamics with reduced phototoxicity and scattering compared to traditional one-photon confocal microscopy.^{[2][3]}

Multiphoton microscopy utilizes the near-simultaneous absorption of two lower-energy photons to excite the fluorophore, typically using a pulsed infrared laser. This nonlinear excitation is confined to the focal volume, providing intrinsic optical sectioning and allowing for imaging deep within scattering tissue like the living brain.^[2] Calcium Green-1 is well-suited for this application and has been successfully used for in vivo imaging of neuronal and glial calcium signals in various model organisms.^[2] Compared to other indicators like Fluo-3, Calcium Green-1 is notably more fluorescent at resting Ca^{2+} levels, which aids in the visualization of baseline cellular structure and the detection of subtle Ca^{2+} fluctuations.

Key Properties and Characteristics

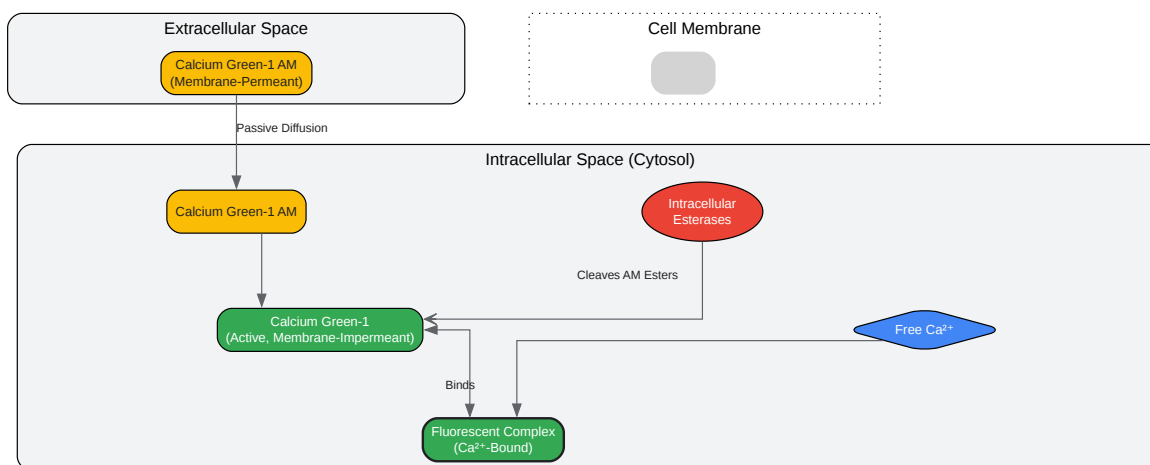
The performance of a fluorescent indicator is defined by its photophysical and chemical properties. Calcium Green-1 offers a high quantum yield and a strong affinity for calcium, making it sensitive to small changes in $[Ca^{2+}]_i$. Key parameters are summarized below for easy reference.

Parameter	Value	Notes
One-Photon Excitation (λ_{max})	~506 nm	Compatible with standard FITC/GFP filter sets.
One-Photon Emission (λ_{max})	~531 nm	Green fluorescence.
Two-Photon Excitation (λ_{max})	~780 - 800 nm	Broad excitation spectrum; 800 nm is a commonly used wavelength for imaging.
Two-Photon Action Cross-Section ($\Phi\sigma_2$)	~35 GM at 780 nm	Estimated from spectral chart data. Value is for the Ca^{2+} -bound state. GM = Goeppert-Mayer units.
Quantum Yield (QY)	0.75	Refers to the Ca^{2+} -saturated form.
Dissociation Constant (K_d)	~190 nM	High affinity for Ca^{2+} . Value is dependent on temperature, pH, and ionic strength.
Fluorescence Intensity Increase	~14-fold	Increase upon saturation with Ca^{2+} .
Solubility	Soluble in DMSO	The AM ester form is hydrophobic and requires a non-polar solvent for stock solutions.

Visualization of Key Processes

Cellular Loading and Activation Pathway

The following diagram illustrates the mechanism by which the non-fluorescent, membrane-permeant Calcium Green-1 AM enters the cell and is converted into its active, Ca^{2+} -sensitive form.

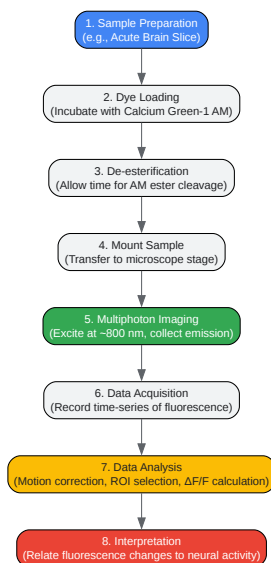


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Cellular loading and activation of Calcium Green-1 AM.

General Workflow for Multiphoton Calcium Imaging

This diagram outlines the typical experimental sequence, from preparing the biological sample to analyzing the final imaging data.



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Experimental workflow for multiphoton calcium imaging.

Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol describes the preparation of solutions for loading Calcium Green-1 AM into cells. AM esters have low aqueous solubility and require careful handling.

Materials:

- Calcium Green-1 AM (cell-permeant)
- High-quality, anhydrous Dimethyl sulfoxide (DMSO)
- Pluronic® F-127 (20% solution in DMSO is recommended)
- Physiological buffer suitable for your preparation (e.g., Hanks' Balanced Salt Solution (HBSS) or Artificial Cerebrospinal Fluid (aCSF), pre-warmed to the loading temperature)

Procedure:

- Prepare a 2-5 mM Stock Solution:
 - Allow the vial of Calcium Green-1 AM to equilibrate to room temperature before opening to prevent moisture condensation.
 - Reconstitute the lyophilized powder in anhydrous DMSO to create a stock solution of 2 to 5 mM. For example, to make a 2 mM solution from 50 µg of Calcium Green-1 AM (M.W. \approx 1291 g/mol), add approximately 19.3 µL of DMSO.
 - Vortex thoroughly to ensure the dye is fully dissolved.
 - Divide the stock solution into single-use aliquots (e.g., 2-5 µL) and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
- Prepare the Working Solution:
 - On the day of the experiment, thaw one aliquot of the Calcium Green-1 AM stock solution.
 - The final working concentration typically ranges from 2 to 10 µM. The optimal concentration must be determined empirically for each cell type and preparation.
 - To aid in dispersing the hydrophobic AM ester in the aqueous buffer, Pluronic® F-127 is used. First, mix the required volume of the DMSO stock solution with an equal volume of 20% Pluronic® F-127.
 - Vortex this mixture, then dilute it into the pre-warmed physiological buffer to achieve the desired final concentration. For example, to make 1 mL of 5 µM working solution from a 2 mM stock:
 - Take 2.5 µL of 2 mM Calcium Green-1 AM stock.
 - Add 2.5 µL of 20% Pluronic® F-127.
 - Vortex the 5 µL mixture.
 - Disperse this mixture into 1 mL of physiological buffer and vortex again immediately before application. The final concentration of Pluronic® F-127 will be 0.05%.

Protocol 2: Bulk Loading of Acute Brain Slices

This protocol is adapted for loading neuronal and glial populations in acutely prepared brain slices, a common application for multiphoton imaging.

Materials:

- Acutely prepared brain slices (e.g., 300 μm thick) in oxygenated aCSF.
- Calcium Green-1 AM working solution (prepared as in Protocol 1, using aCSF as the buffer).
- Incubation chamber with temperature control and carbogen (95% O_2 / 5% CO_2) supply.

Procedure:

- Slice Recovery: After slicing, allow brain slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, followed by storage at room temperature.
- Dye Incubation:
 - Transfer the recovered slices to a small-volume incubation chamber containing the freshly prepared Calcium Green-1 AM working solution (e.g., 5-10 μM in aCSF).
 - Incubate the slices for 30-60 minutes at 32-37°C, ensuring continuous oxygenation with carbogen. The optimal time and temperature may need to be adjusted based on the age of the animal and brain region.
 - Protect the slices from light during incubation to prevent phototoxicity and bleaching.
- Wash and De-esterification:
 - After incubation, carefully transfer the slices back to fresh, oxygenated aCSF (without the dye) at room temperature.
 - Allow the slices to rest for at least 30 minutes before imaging. This period is crucial for two reasons: it allows the uncleaved AM ester to wash out and ensures that intracellular esterases have sufficient time to cleave the AM groups, trapping the active indicator.

Protocol 3: Multiphoton Imaging Parameters

This protocol provides a starting point for setting up a two-photon microscope for imaging Calcium Green-1.

Equipment:

- Two-photon laser-scanning microscope.
- Tunable, pulsed infrared laser (e.g., Ti:Sapphire).
- Water-immersion objective with high numerical aperture (NA) (e.g., 20x 0.95 NA or 40x 0.8 NA).
- Non-descanned detectors with a green emission filter (e.g., 525/50 nm bandpass).

Procedure:

- Mount the Slice: Transfer a dye-loaded brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a physiological temperature. Secure the slice with a harp or anchor to minimize movement.
- Locate the Region of Interest (ROI): Using low laser power, locate the loaded cells within the brain slice. Cells successfully loaded with Calcium Green-1 will exhibit a baseline green fluorescence.
- Set Imaging Parameters:
 - Excitation Wavelength: Tune the laser to 800 nm. This is a common and effective wavelength for two-photon excitation of Calcium Green-1.
 - Laser Power: Adjust the laser power to achieve a good signal-to-noise ratio while minimizing phototoxicity. For imaging deep in scattering tissue, power will need to be increased. A typical starting range is 20-70 mW as measured at the objective. Always use the minimum power necessary for stable imaging.
 - Image Acquisition: Acquire time-series images (x-y-t) of the ROI. Frame rates of 2-15 Hz are common for monitoring cellular calcium dynamics. Faster line scans (up to 500 Hz)

can be used to measure rapid transients from specific subcellular compartments.

- Data Analysis:
 - Correct for any x-y motion artifacts in the time-series.
 - Select regions of interest (ROIs) corresponding to individual cell bodies.
 - Extract the mean fluorescence intensity (F) for each ROI over time.
 - Calculate the relative change in fluorescence ($\Delta F/F_0$), where F_0 is the baseline fluorescence and ΔF is $(F - F_0)$. This normalized value represents the calcium signal and allows for comparison across cells and experiments.

References

- 1. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. In vivo two-photon calcium imaging of neuronal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous 2-photon calcium imaging at different cortical depths in vivo with spatiotemporal multiplexing - PMC [pmc.ncbi.nlm.nih.gov]
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